molecular formula C10H18Cl2N4 B1402643 N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride CAS No. 1361116-32-6

N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B1402643
CAS No.: 1361116-32-6
M. Wt: 265.18 g/mol
InChI Key: ZIFKLCOZLRTQMK-UHFFFAOYSA-N
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Description

“N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 2060006-15-5 . It has a molecular weight of 215.17 and is a solid at room temperature . It is stored in an inert atmosphere .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It is stored in an inert atmosphere . The compound has a molecular weight of 215.17 .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Insecticidal and Antibacterial Potential : A derivative, specifically (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, was synthesized via cyclocondensation under microwave irradiation. These compounds demonstrated significant insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).

  • Antifungal Properties : Derivatives of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine showed promising antifungal effects. Specifically, compounds synthesized by nucleophilic displacement demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

  • Synthesis of Stable Betainic Pyrimidinaminides : Another derivative, 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts, was synthesized, emphasizing the importance of substituent patterns for stability (Schmidt, 2002).

Chemical Properties and Synthesis

  • Charge-Cumulated Hetarenes : A study on nucleophilic substitution on 2,4,6-trichloropyrimidine with 4-(pyrrolidin-1-yl)pyridine led to the formation of charge-transfer complexes, indicating applications in electronic materials (Schmidt & Hetzheim, 1997).

  • Synthesis of Pyrimidine-Azitidinone Analogues : A series of analogues synthesized from this compound showed promising in vitro antimicrobial and antituberculosis activities, indicating its potential in drug development (Chandrashekaraiah et al., 2014).

  • Kinetic Studies on Oxidation : Kinetic studies of derivatives of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine revealed insights into the oxidation processes, which are critical in understanding its chemical behavior (Fawzy & Shaaban, 2014).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring is known for its ability to enhance the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule . This interaction can lead to the modulation of enzyme activity, protein binding, and other biochemical processes.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s pyrimidine ring is a key component in many biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activities . These effects are mediated through its interaction with cellular receptors and signaling molecules, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to interact with various proteins and enzymes, modulating their activity and function . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to changes in cellular behavior and function, which are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s pyrrolidine ring plays a significant role in its metabolic activity, contributing to its interaction with metabolic enzymes and the modulation of metabolic flux . These interactions can lead to changes in metabolite levels and overall metabolic activity, which are important for understanding the compound’s effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s pyrimidine ring allows it to interact with specific transporters, facilitating its movement across cellular membranes and its distribution within tissues . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s pyrrolidine ring can direct it to specific compartments or organelles within the cell, affecting its activity and function

Properties

IUPAC Name

N,2-dimethyl-6-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-7-13-9(5-10(11-2)14-7)8-3-4-12-6-8;;/h5,8,12H,3-4,6H2,1-2H3,(H,11,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFKLCOZLRTQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 3
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 4
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 5
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 6
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride

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